REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]#[N:5].C(N(CC)CC)C.Cl[C:14]([O:16][CH2:17][CH:18]=[CH2:19])=[O:15]>C(#N)C>[CH2:17]([O:16][C:14](=[O:15])[NH:5][CH2:4][C:3]#[N:2])[CH:18]=[CH2:19] |f:0.1|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC#N
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
121.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
144.7 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC=C
|
Name
|
|
Quantity
|
121.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at 20° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an acetone-ice bath
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained below 20° C
|
Type
|
CUSTOM
|
Details
|
did not rise above 20° C
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the oily residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with saturated potassium hydrogen sulfate solution, saturated potassium hydrogen carbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(NCC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |